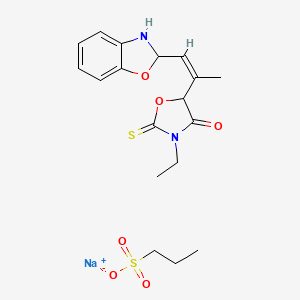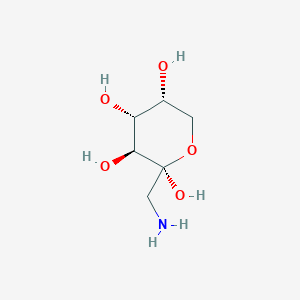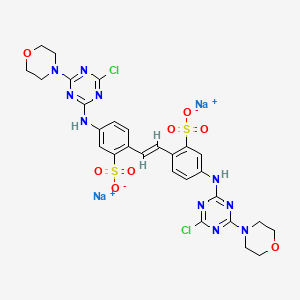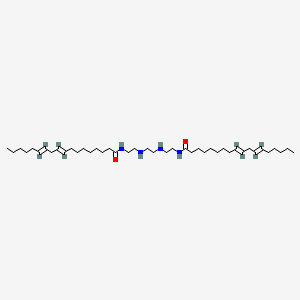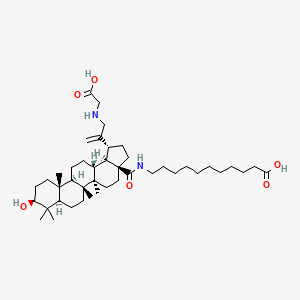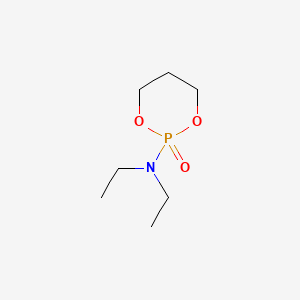
3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-9,9-dimethyl-7-((2,4,6-tris(1-methylethyl)phenyl)sulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Diazabicyclo(331)nonane, 3-butyl-9,9-dimethyl-7-((2,4,6-tris(1-methylethyl)phenyl)sulfonyl)- is a complex organic compound that belongs to the class of diazabicyclo compounds These compounds are characterized by their bicyclic structure containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-9,9-dimethyl-7-((2,4,6-tris(1-methylethyl)phenyl)sulfonyl)- typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-9,9-dimethyl-7-((2,4,6-tris(1-methylethyl)phenyl)sulfonyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-9,9-dimethyl-7-((2,4,6-tris(1-methylethyl)phenyl)sulfonyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-9,9-dimethyl-7-((2,4,6-tris(1-methylethyl)phenyl)sulfonyl)- exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
3,7-Diazabicyclo(3.3.1)nonane: A simpler analog without the butyl, dimethyl, and sulfonyl substituents.
3,7-Dimethyl-3,7-diazabicyclo(3.3.1)nonane-2,6-dione-1,5-dicarboxylic acid: A structurally related compound with different functional groups.
3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo(3.3.1)nonane: A phosphine ligand with a similar bicyclic structure.
Uniqueness
The uniqueness of 3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-9,9-dimethyl-7-((2,4,6-tris(1-methylethyl)phenyl)sulfonyl)- lies in its specific substituents, which confer distinct chemical and physical properties. These unique features make it suitable for specialized applications in various fields of research and industry.
Propiedades
Número CAS |
120465-66-9 |
|---|---|
Fórmula molecular |
C28H48N2O2S |
Peso molecular |
476.8 g/mol |
Nombre IUPAC |
3-butyl-9,9-dimethyl-7-[2,4,6-tri(propan-2-yl)phenyl]sulfonyl-3,7-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C28H48N2O2S/c1-10-11-12-29-15-23-17-30(18-24(16-29)28(23,8)9)33(31,32)27-25(20(4)5)13-22(19(2)3)14-26(27)21(6)7/h13-14,19-21,23-24H,10-12,15-18H2,1-9H3 |
Clave InChI |
IVFZHBHHHSDQGF-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1CC2CN(CC(C1)C2(C)C)S(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


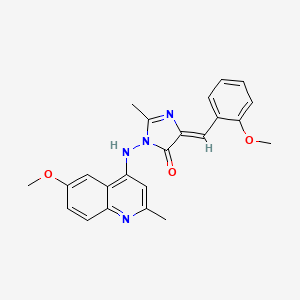
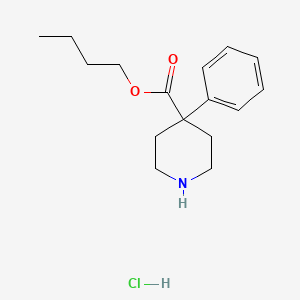
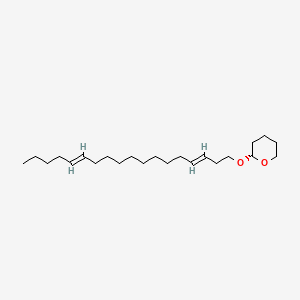
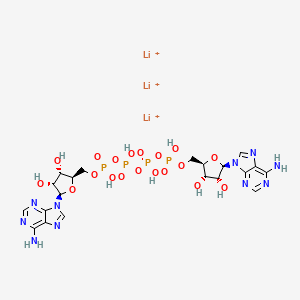
![[(3S,4R,6S,8S,10S,14R,16S)-4,6,14,16-tetrahydroxy-5,5,14-trimethyl-9-methylidene-3-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate](/img/structure/B12700789.png)
